An In-Depth Technical Guide to 1,6-Naphthyridin-3-amine: Structure, Properties, and Applications
An In-Depth Technical Guide to 1,6-Naphthyridin-3-amine: Structure, Properties, and Applications
Executive Summary: The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed technical overview of a specific, yet highly significant isomer, 1,6-naphthyridin-3-amine. We will explore its fundamental chemical and physical properties, outline a robust synthetic strategy, and discuss its current and potential applications in drug discovery, particularly in the context of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic building block.
Introduction to the 1,6-Naphthyridine Scaffold
Naphthyridines, also known as diazanaphthalenes, are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings.[1][2] There are six possible positional isomers, with the 1,6-naphthyridine core being of significant interest due to its prevalence in both natural products and synthetic pharmaceutical agents.[2][3]
The strategic placement of nitrogen atoms in the 1,6-naphthyridine ring system imparts unique electronic properties and provides multiple vectors for chemical modification. This structural versatility allows it to act as a rigid scaffold that can present various pharmacophoric elements in a defined three-dimensional space, making it an ideal foundation for designing targeted therapeutics. Consequently, 1,6-naphthyridine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4][5]
Chemical Identity and Physicochemical Properties of 1,6-Naphthyridin-3-amine
Chemical Structure and Identifiers
The 3-amino derivative of 1,6-naphthyridine is a key intermediate and a pharmacophore in its own right. The amino group at the C3 position serves as a crucial hydrogen bond donor and a versatile chemical handle for further derivatization.
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IUPAC Name: 1,6-naphthyridin-3-amine
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CAS Number: 53454-30-1
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Molecular Formula: C₈H₇N₃
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Canonical SMILES: C1=CN=CC2=CC(=CN=C21)N
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InChI Key: UMLLRTLJUUIXQB-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties for 1,6-naphthyridin-3-amine is provided below. It is important to note that while some data are computationally predicted, they serve as a valuable baseline for experimental design.
| Property | Value | Source |
| Molecular Weight | 145.16 g/mol | PubChem |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported | |
| XLogP3 | 0.8 | PubChem (Predicted) |
| Hydrogen Bond Donors | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptors | 3 | PubChem (Predicted) |
Spectral Characterization: A Scientist's Perspective
Validating the structure of 1,6-naphthyridin-3-amine is crucial. From an experimental standpoint, the following spectral features would be expected:
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¹H NMR: The proton NMR spectrum would be characterized by distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the bicyclic ring system would exhibit characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons. A broad singlet, typically in the δ 4.0-6.0 ppm range, would correspond to the two protons of the primary amine (-NH₂), the chemical shift of which can be sensitive to solvent and concentration.[6]
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¹³C NMR: The carbon NMR would show eight distinct signals for the aromatic carbons. The carbon atom attached to the amino group (C3) would be expected to appear at a characteristic upfield shift compared to the other CH carbons due to the electron-donating effect of the nitrogen atom.
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Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the primary amine. Two distinct N-H stretching bands would be expected in the 3300-3500 cm⁻¹ region. The C=N and C=C stretching vibrations of the aromatic rings would appear in the 1500-1650 cm⁻¹ range.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z 146.071, confirming the elemental composition of C₈H₇N₃.
Synthesis of 1,6-Naphthyridines
The construction of the 1,6-naphthyridine core can be approached through several established synthetic strategies. The choice of method often depends on the desired substitution pattern of the final molecule. Classic methods like the Skraup or Friedländer synthesis are foundational for building such heterocyclic systems.[7][8]
Retrosynthetic Strategy and Rationale
A common and effective strategy for synthesizing substituted naphthyridines is the Friedländer annulation . This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][9] For the synthesis of 1,6-naphthyridines, a substituted 4-aminopyridine, such as 4-aminonicotinaldehyde, serves as an excellent starting material.[2][10] This approach is favored for its modularity, allowing for the introduction of various substituents on the newly formed ring by simply changing the active methylene partner.
Detailed Experimental Protocol: A Friedländer-Type Synthesis
The following protocol describes a general, yet robust, method for synthesizing a substituted 1,6-naphthyridine, which can be adapted for the synthesis of the 3-amino derivative. This protocol is based on the well-established condensation of a 4-aminopyridine precursor.[2][11]
Objective: To synthesize a substituted 1,6-naphthyridine via a Friedländer-type condensation.
Materials:
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4-Aminonicotinaldehyde (1.0 eq)
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Malononitrile (or other active methylene compound) (1.1 eq)
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Piperidine (catalytic amount, ~0.1 eq)
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Ethanol (anhydrous, as solvent)
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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Standard workup and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Step-by-Step Procedure:
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Reaction Setup: To a 100 mL round-bottom flask, add 4-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq).
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Solvent Addition: Add anhydrous ethanol to the flask until the solids are fully dissolved with stirring (approximately 10-20 mL per gram of starting material).
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Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
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Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.
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Reaction Monitoring (Trustworthiness Pillar): The progress of the reaction should be monitored every 1-2 hours by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 50:50 ethyl acetate/hexane) should be used to resolve the starting materials from the product. The disappearance of the starting aldehyde is a key indicator of reaction completion. This step is critical for ensuring the reaction is not prematurely stopped or unnecessarily prolonged, which could lead to side product formation.
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Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
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Extraction: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification (Self-Validating System): Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,6-naphthyridine derivative.
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Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS analysis as described in Section 2.3.
Synthesis Workflow Diagram
Caption: Workflow for the Friedländer synthesis of 1,6-naphthyridines.
Applications in Medicinal Chemistry and Drug Discovery
The 1,6-naphthyridine scaffold is a cornerstone in the development of targeted therapies. The 3-amino substituent, in particular, provides a key point of interaction and a site for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.
The 1,6-Naphthyridine Core as a Kinase Inhibitor
Many 1,6-naphthyridine derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[12] For instance, derivatives of the closely related 1,6-naphthyridin-2(1H)-one have been designed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[13]
The core structure acts as an ATP-competitive inhibitor by forming key hydrogen bonds with the hinge region of the kinase domain. The 3-amino group can be functionalized to extend into the solvent-exposed region or other pockets of the ATP-binding site, allowing for the fine-tuning of selectivity against different kinases.
Signaling Pathway Visualization: FGFR4 Inhibition
Caption: Simplified FGFR4 signaling pathway and the point of intervention.
Diverse Biological Activities of the Scaffold
The versatility of the 1,6-naphthyridine scaffold is highlighted by the broad range of biological targets it can be engineered to inhibit.
| Biological Activity | Target/Application Example | Reference |
| Anticancer | FGFR4, c-Met, BTK, Topoisomerase I Inhibitors | [12][13][14] |
| Antimicrobial | DNA Gyrase Inhibition (analogous to quinolones) | [5] |
| Cardiovascular | Angiotensin II Receptor Antagonists | [1] |
| Antiviral | HIV Integrase Inhibition | [12] |
| CNS Disorders | Phosphodiesterase 10A (PDE10A) Inhibition | [12] |
| Materials Science | Organic Luminescence Materials / Fluorophores | [11][14] |
Conclusion and Future Outlook
1,6-Naphthyridin-3-amine is a high-value chemical entity that stands at the intersection of synthetic chemistry and drug discovery. Its rigid bicyclic core, combined with the reactive and pharmacophorically important 3-amino group, makes it an exceptionally valuable building block for creating diverse chemical libraries. The established synthetic routes are robust and amenable to scale-up, ensuring its accessibility for research and development.
Future research will likely focus on leveraging this scaffold to design next-generation covalent and allosteric inhibitors, exploring its potential in new therapeutic areas beyond oncology, and developing novel derivatives with enhanced photophysical properties for applications in diagnostics and bio-imaging. The continued exploration of the chemical space around the 1,6-naphthyridine core promises to yield new and impactful scientific discoveries.
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Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
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Smith, A. B., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
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Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate.
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Wang, Q., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8346–8366.
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Devadoss, T., & Dhanabalan, K. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3610–3641.
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Wójcik, K., & Stączek, P. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(24), 5671.
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